molecular formula C10H16O B085741 Spiro[4.5]decan-6-one CAS No. 13388-94-8

Spiro[4.5]decan-6-one

Numéro de catalogue: B085741
Numéro CAS: 13388-94-8
Poids moléculaire: 152.23 g/mol
Clé InChI: GKGDMKSLPPMIMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiro[4.5]decan-6-one is a bicyclic ketone characterized by a spiro junction connecting a cyclohexane and cyclopentane ring system, with a ketone group at the 6-position (Figure 1). This unique architecture imparts conformational rigidity, making it a versatile scaffold in medicinal chemistry and organic synthesis. It has been investigated for its inhibitory activity against prolyl hydroxylases (PHDs), particularly in hypoxia-related therapies, and as a core structure in natural products with cytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: Spiro[4.5]decan-6-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Reduced forms like alcohols.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Applications De Recherche Scientifique

Chemistry: Spiro[4.5]decan-6-one is used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: The compound’s unique structure and bioactivity make it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of optoelectronic materials and other advanced materials due to its stability and structural properties .

Mécanisme D'action

The mechanism of action of Spiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the spirocyclic framework .

Comparaison Avec Des Composés Similaires

Structural Analogues: Oxa- and Azaspiro Derivatives

1-Oxaspiro[4.5]decan-2-one

  • Structure : Replaces the ketone with an oxygen atom in the spiro ring.
  • Properties : Molecular weight (154.21 g/mol), LogP = 2.0, polar surface area (17.1 Ų) .
  • Applications : Used in fragmentation reactions to generate 1-oxaspiro[4.5]decan-6-one derivatives .
  • Key Difference : The oxygen atom alters electronic distribution, reducing ketone reactivity compared to this compound.

Diazathis compound Derivatives

  • Structure : Nitrogen atoms replace carbon(s) in the spiro system (e.g., 1,7-diazathis compound).
  • Bioactivity :
    • Antifungal Activity : 2,7-Diazathis compound derivatives exhibit potent inhibition against Candida albicans biofilms (IC50 = 2.70–4.59 μM) with low cytotoxicity (CC50 = 62.70–104.10 μM) .
    • Enzyme Inhibition : Used as scaffolds for glycogen phosphorylase inhibitors, targeting diabetes therapeutics .
  • Comparison : Nitrogen substitution enhances hydrogen-bonding capacity, improving target affinity compared to the parent spiroketone .

Natural Product Analogues: Spiroseoflosterol

  • Structure : Contains a this compound moiety fused to an ergostane steroid .
  • Bioactivity :
    • Cytotoxic against HepG2 (IC50 = 9.1 μM) and sorafenib-resistant Huh7/S cells (IC50 = 6.2 μM), comparable to sorafenib .
  • Key Difference : The steroidal fusion enhances membrane permeability and target engagement, unlike the standalone spiroketone .

Iodinated Derivatives: 1-(1-Iodovinyl)this compound

  • Structure : Iodine substituent at the 1-position.
  • Synthesis : Generated via photo-induced atom-transfer cyclization, enabling radiopharmaceutical applications .

Enzyme Inhibition Profiles

Compound Target Enzyme IC50 (μM) Selectivity Notes Source
This compound (core) PHD2 (HIF-1α CODD) 0.219–3.95 Non-selective for PHD2 vs. PHD3
2,7-Diazaspiro derivative C. albicans biofilm 2.70 Low cytotoxicity (CC50 >60 μM)
Spiroseoflosterol HepG2 cells 9.1 Comparable to sorafenib
  • Key Insight : The this compound core lacks inherent isoform selectivity for PHDs but serves as a template for derivatization to enhance potency and specificity .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Polar Surface Area (Ų)
This compound 150.22 2.0 17.1
1-Oxaspiro[4.5]decan-2-one 154.21 2.0 17.1
2,7-Diazaspiro derivative 392.53 3.45 49.33
  • Trends : Nitrogen/oxygen substitution increases molecular weight and polarity, affecting solubility and membrane permeability.

Activité Biologique

Spiro[4.5]decan-6-one is a compound of significant interest in medicinal chemistry, particularly due to its potential as a prolyl hydroxylase domain (PHD) inhibitor. PHDs are critical enzymes involved in the regulation of hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to oxygen levels. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and potential therapeutic applications.

This compound acts primarily as an inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, particularly PHDs. By inhibiting these enzymes, this compound prevents the hydroxylation of HIFs, thereby stabilizing them and promoting their activity under normoxic conditions. This mechanism is particularly relevant in the context of treating conditions such as anemia and ischemia-related diseases.

Binding Interaction

The binding mode of this compound involves chelation of the active site metal (typically Fe(II) or Mn(II)), which is crucial for the enzyme's activity. Structural studies have shown that the compound occupies the 2OG binding pocket and interacts with key residues within the enzyme, enhancing its inhibitory effect.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the spiro[4.5]decanone scaffold can significantly influence its biological activity. A series of analogues were synthesized and tested for their inhibitory potency against PHDs:

CompoundIC50 (μM)Notes
113.95 ± 0.75Inhibits PHD2
231.05 ± 0.04Inhibits PHD2
240.219 ± 0.025Inhibits PHD2
36-44inactiveModifications led to loss of activity

These results indicate that specific structural features are essential for maintaining inhibitory activity, particularly the presence of a rigid linker and specific functional groups that interact with the enzyme's active site .

Case Studies

Several studies have highlighted the therapeutic potential of this compound derivatives:

  • Anemia Treatment : Inhibition of PHDs can enhance erythropoiesis by stabilizing HIFs, leading to increased production of erythropoietin (EPO). Preclinical models have shown that spiro[4.5]decanone derivatives can effectively increase EPO levels in response to hypoxia .
  • Cancer Therapy : By modulating HIF pathways, spiro[4.5]decanones may also affect tumor growth and metastasis. Studies suggest that these compounds could be used in combination with other therapies to enhance anti-tumor effects .
  • Neuroprotection : Research indicates that spiro[4.5]decanone derivatives may protect neurons from hypoxic damage, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Spiro[4.5]decan-6-one, and how can reaction conditions be optimized to improve yields?

Methodological Answer: Two primary routes are documented: (1) condensation of 1,4-dibromobutane with cyclohexanone (71% yield) and (2) cyclization of [1,1′-bicyclopentyl]-1,1'-diol (88% yield) . To optimize yields, systematically vary catalysts, solvents, and temperature. For example, using polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in Route 1. Employ Design of Experiments (DoE) to identify critical parameters and interactions .

Q. How can this compound be characterized to confirm structural integrity and purity?

Methodological Answer: Use a multi-technique approach:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify spirocyclic connectivity and ketone position .
  • IR : Confirm the carbonyl stretch (~1700–1750 cm1^{-1}) and absence of hydroxyl impurities .
  • Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns .
  • Chromatography : Employ HPLC or GC-MS to assess purity and detect byproducts .

Q. What are the key reactivity patterns of this compound under acidic or basic conditions?

Methodological Answer: Conduct controlled hydrolysis experiments:

  • Acidic Conditions : Monitor ketone stability via 1H^1H NMR; spiro strain may enhance susceptibility to ring-opening.
  • Basic Conditions : Test nucleophilic additions (e.g., Grignard reagents) at the carbonyl group, tracking stereochemical outcomes via X-ray crystallography or NOESY .

Advanced Research Questions

Q. How does this compound act as a template for selective prolyl hydroxylase domain (PHD) inhibition, and what structural modifications enhance potency?

Methodological Answer: The spirocyclic scaffold binds 2-oxoglutarate (2OG) oxygenase active sites via hydrophobic interactions and steric complementarity . To enhance potency:

  • Introduce electron-withdrawing groups (e.g., halogens) to the cyclohexanone ring to stabilize enzyme-ligand interactions.
  • Perform crystallographic studies (e.g., PDB deposition) to map binding modes and guide structure-activity relationship (SAR) analyses .

Q. What experimental and computational methods are effective in resolving contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Standardize cell lines (e.g., HEK293 for HIF-PHD inhibition) and control oxygen levels to minimize variability .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to compare conflicting datasets, accounting for batch effects or assay sensitivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify conformational flexibility impacting activity .

Q. How can this compound’s stereoelectronic properties be exploited to design enantioselective catalysts?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals to predict sites for asymmetric induction .
  • Chiral Derivatization : Synthesize spirocyclic phosphine or amine ligands and test enantioselectivity in catalytic reactions (e.g., hydrogenation) via chiral HPLC .

Q. What strategies address challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?

Methodological Answer:

  • Flow Chemistry : Mitigate exothermicity risks in large-scale cyclization reactions .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediates and optimize reaction trajectories .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting crystallographic data on this compound-protein complexes?

Methodological Answer:

  • Consensus Refinement : Compare multiple crystal structures (e.g., using PHENIX or CCP4) to identify conserved binding motifs .
  • B-Factor Analysis : Assess residue flexibility; high B-factors may indicate dynamic binding regions requiring further mutagenesis studies .

Q. What statistical frameworks are appropriate for correlating this compound’s physicochemical properties with bioactivity?

Methodological Answer:

  • Multivariate Regression : Include variables like logP, polar surface area, and steric bulk in QSAR models .
  • Machine Learning : Train random forest or SVM models on public bioactivity datasets (e.g., ChEMBL) to predict untested derivatives .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies, particularly in enzymatic assays?

Methodological Answer:

  • Open Data : Deposit raw NMR, crystallography, and bioassay data in repositories like Zenodo or PDB .
  • Protocol Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental workflows .

Propriétés

IUPAC Name

spiro[4.5]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGDMKSLPPMIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCC2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302871
Record name Spiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13388-94-8
Record name Spiro[4.5]decan-6-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flask containing potassium tert-butoxide (45.7 g, 407.6 mmol) in t-BuOH (200 mL) and Benzene (150 mL) was added cyclohexanone (20.0 g, 203.8 mmol) and 1,4-dibromobutane (44.0 g, 203.8 mmol). The solution was heated at 120° C. for 6 hrs. The mixture was cooled to room temperature and neutralized with HCl (1N). The solution was extracted with ether, dried over Na2SO4, filtered and concentrated in vacuo. The resulting crude residue was purified by silica gel chromatography (1% EtOAc/hexanes) to afford the title compound: GCMS ES+=153.1.
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Cyclohexanone (3.0 mL) was dissolved in toluene (60 mL), and cooled to 0° C. in nitrogen atmosphere. Potassium tert-butoxide (6.86 g) was added to the reaction mixture at 0° C. and stirred for 30 minutes. To the resulting suspension, 1,4-dibromomethane (3.65 mL) was added, and then the reaction mixture was stirred at 150° C. for 6 hours. Cooling the reaction mixture to room temperature, water was added thereto, followed by extraction with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, the solvent was removed by distillation, and the resulting residue was purified on silica gel column chromatography (hexane/ethyl acetate=50/1) to provide 690.0 mg of the title compound as a colorless, oily substance.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step Two
[Compound]
Name
1,4-dibromomethane
Quantity
3.65 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a suspension of potassium tert-butoxide (22.4 g) in toluene (120 mL) was added a solution of cyclohexanone (9.82 g) and 1,4-dibromobutane (21.6 g) in toluene (30 mL) while stirring, followed by stirring the reaction mixture at 95° C. for 3.5 hours. After cooling down to room temperature and adding ice-cold water (100 mL) and 2N aqueous hydrochloric acid solution (50 mL) to the reaction mixture, the organic layer was separated. Then, after the aqueous layer was extracted with ethyl acetate, the organic layers were combined, washed with saturated brine, dried and concentrated. The residue was distilled in vacuo (90 to 100° C./3 to 4 mmHg) to give spiro[4.5]decan-6-one (7.85 g).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.82 g
Type
reactant
Reaction Step Two
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of bi(cyclopentane)-1,1′-diol (5.16 g, 29.4 mmol) in CH2Cl2 (80 mL), cooled to −20° C., was added trimethoxymethane (3.22 mL, 29.4 mmol), followed by boron trifluoride etherate (2.98 mL, 23.52 mmol). The cold bath was removed, and the reaction was stirred at ambient temperature for 2 hours. The mixture was then diluted with CH2Cl2 (100 mL), washed with saturated NaHCO3, dried with MgSO4, and concentrated under reduced pressure. The resulting residue was chromatographed on silica gel (100% hexane to 15:85 EtOAc/hexane, eluant) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 2.40 (t, 2H), 2.00-2.11 (m, 2 H), 1.78-1.87 (m, 2 H), 1.71 (t, 4H), 1.59 (t, 4H), 1.39 (t, 2 H). MS (DCI+) m/z 153 (M+H).
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.22 mL
Type
reactant
Reaction Step Two
Quantity
2.98 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.